(2E)-3-(2,5-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
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Description
(2E)-3-(2,5-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15NO5 and its molecular weight is 313.309. The purity is usually 95%.
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Scientific Research Applications
Electronic and Optical Properties
Research on related compounds, such as trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, has delved into their structural, electro-optical, and charge-transport properties using quantum chemical methods. These studies reveal insights into intramolecular charge transfer mechanisms, suggesting their efficiency as hole-transport materials due to higher computed hole intrinsic mobility compared to electron intrinsic mobility. This indicates potential applications in electronic and optoelectronic devices (Irfan et al., 2015).
Antimicrobial and Anti-inflammatory Applications
A series of novel 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some compounds exhibited promising anti-inflammatory activity, showing significant inhibitory activity against pro-inflammatory cytokines TNF-α and IL-6, as well as antimicrobial activity against various pathogenic bacteria and fungi. These findings suggest potential pharmaceutical applications (Keche et al., 2012).
Photophysical Investigation and Solvatochromic Properties
The photophysical properties of similar compounds, like (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP), have been studied in various solvents to understand their solvatochromic behavior. These studies provide insights into the dipole moments, fluorescence quantum yield, and photochemical quantum yield of such compounds, suggesting their applications in understanding solvent-induced effects on non-linear optical properties and potential use in molecular electronics (Asiri et al., 2017).
Crystal Structure and Molecular Interactions
Investigations into the crystal structure and Hirshfeld surface analysis of chalcone derivatives reveal insights into the nature of intermolecular interactions, such as C–H…O hydrogen bonding. These studies contribute to the understanding of structural stability and intermolecular forces in molecular crystals, which can inform the design and synthesis of new materials with tailored properties (Prabhu et al., 2017).
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-15-7-9-17(23-2)13(11-15)6-8-16(19)12-4-3-5-14(10-12)18(20)21/h3-11H,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMXLXRYPNHVIV-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.